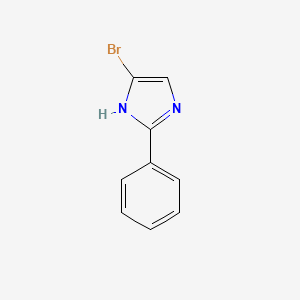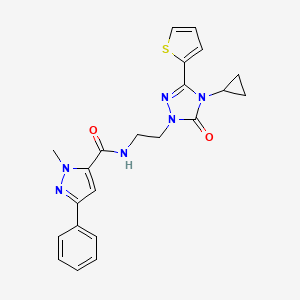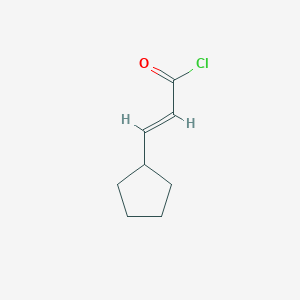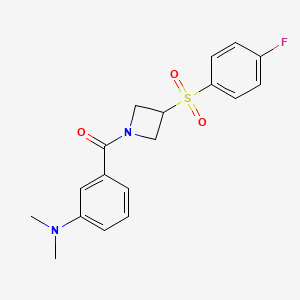
(3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
The compound (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone and its derivatives have been researched as fluorescent molecular probes. In a study, dimethylamino group-based diphenyloxazoles exhibited strong solvent-dependent fluorescence, correlated with solvent polarity, suggesting potential applications in ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Cholesterol Absorption Inhibition
Another area of interest is the compound's role in inhibiting cholesterol absorption. A study focused on the synthesis of variants of this compound, showing significant potential in cholesterol-lowering efficacy, which could have implications for cardiovascular health management (Rosenblum et al., 1998).
Antimicrobial and Antitubercular Activities
A series of azetidinone analogues, including derivatives of this compound, have been synthesized and evaluated for antimicrobial and antitubercular activities. The findings indicated potential for designing antibacterial and antituberculosis active compounds (Chandrashekaraiah et al., 2014).
Photodecomposition in Antibacterial Drugs
The photochemistry of compounds including dimethylamino phenyl derivatives has been examined, showing significant photodecomposition, which might impact the therapeutic activity of related drugs (Fasani et al., 2009).
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-20(2)15-5-3-4-13(10-15)18(22)21-11-17(12-21)25(23,24)16-8-6-14(19)7-9-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPHGNLXXKIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

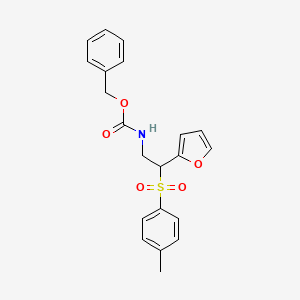
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)
![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)
![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)

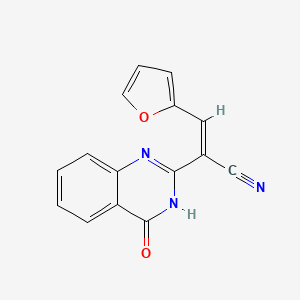
![N-[(3-chloroadamantanyl)methyl]-2-thienylcarboxamide](/img/structure/B2745980.png)
![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2745981.png)
![2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2745985.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2745986.png)
